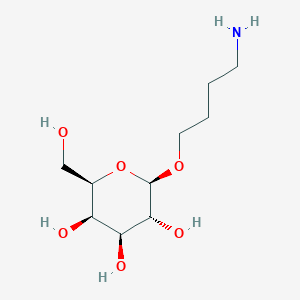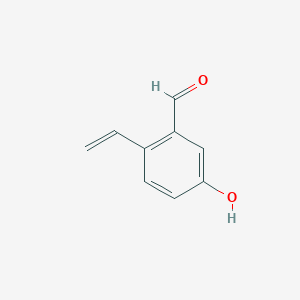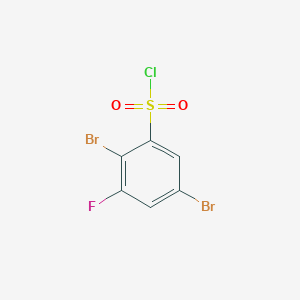
2-amino-N-(3,4,5-trimethoxyphenyl)benzamide
Vue d'ensemble
Description
“2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” is a chemical compound with the molecular formula C16H18N2O4 . It has a molecular weight of 302.33 g/mol .
Molecular Structure Analysis
The molecular structure of “2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” consists of a benzamide core with an amino group at the 2-position and a trimethoxyphenyl group attached to the nitrogen atom .Applications De Recherche Scientifique
Anticancer Activity
The TMP group in 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide has shown significant potential in anticancer research. It has been found to inhibit various cancer-related proteins and enzymes effectively. For instance, it can inhibit tubulin polymerization, which is crucial in cell division, making it a target for cancer therapy . Additionally, it has shown inhibitory effects on heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), both of which are involved in cancer cell survival .
Antimicrobial Properties
This compound has also been explored for its antimicrobial properties. It has shown activity against a range of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Its ability to disrupt bacterial cell processes makes it a candidate for developing new antibiotics.
Antifungal Applications
The antifungal potential of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide is notable, with studies indicating its effectiveness against various fungal pathogens . This could lead to the development of new antifungal treatments, especially for drug-resistant strains.
Antiviral Uses
Research has indicated that compounds with the TMP group can be effective against viruses, including HIV, hepatitis C, and influenza . This opens up possibilities for the compound to be used in antiviral drug development, potentially offering new ways to combat viral infections.
Anti-Parasitic Effects
The TMP-bearing compounds have shown efficacy against parasites such as Leishmania, Malaria, and Trypanosoma . This suggests that 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide could be used in the treatment and prevention of parasitic diseases.
Neuroprotective Potential
There is evidence to suggest that the TMP group has neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s . Its role in modulating brain chemistry could lead to new therapies for cognitive disorders.
Anti-Inflammatory Activity
The anti-inflammatory activity of the TMP group makes 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide a candidate for developing new anti-inflammatory drugs . This could be particularly useful for chronic inflammatory conditions.
Antidepressant and Anti-Migraine
Lastly, the compound has shown promise in the treatment of depression and migraines . Its impact on neurotransmitters could lead to new approaches in managing these conditions.
Orientations Futures
The future directions for “2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” could involve further studies on its bioactivity effects. Compounds containing the TMP group have shown potential in various biomedical applications, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties . Therefore, “2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” might also have potential in these areas.
Propriétés
IUPAC Name |
2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)18-16(19)11-6-4-5-7-12(11)17/h4-9H,17H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDOTKADSTOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651192 | |
| Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | |
CAS RN |
20878-51-7 | |
| Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




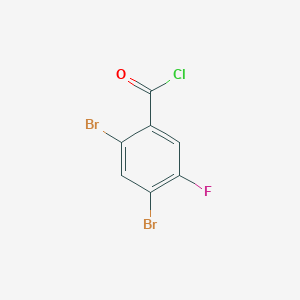


![3-[(4-Bromophenyl)sulfanylmethyl]benzamide](/img/structure/B1450043.png)



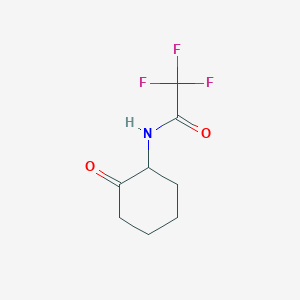
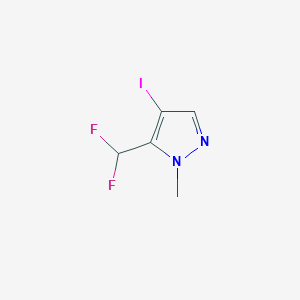
![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)
